REACTION_CXSMILES
|
Cl[C:2]1[C:3]2[CH:10]=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[CH:11]1([Mg]Br)[CH2:13][CH2:12]1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C1(C)C=CC=CC=1>[CH:11]1([C:2]2[C:3]3[CH:10]=[CH:9][NH:8][C:4]=3[N:5]=[CH:6][N:7]=2)[CH2:13][CH2:12]1 |f:2.3.4.5|
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Name
|
|
Quantity
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0.452 g
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Type
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reactant
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Smiles
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ClC=1C2=C(N=CN1)NC=C2
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Name
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cyclopropylmagnesium bromide
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Quantity
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31.4 mL
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Type
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reactant
|
Smiles
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C1(CC1)[Mg]Br
|
Name
|
|
Quantity
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0.24 g
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Type
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catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Name
|
|
Quantity
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15.4 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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quenched with 1 M aqueous hydrochoric acid to pH 4
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Type
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FILTRATION
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Details
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filtered through a bed of celite
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Type
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CUSTOM
|
Details
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The layers of the filtrate were separated
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Type
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EXTRACTION
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Details
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the aqueous layer extracted with ethyl acetate
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Type
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WASH
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Details
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The combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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the filtrate concentrated under vacuum
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Type
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CUSTOM
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Details
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The resulting material was purified by silica gel column chromatography
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Type
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WASH
|
Details
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eluting with ethyl acetate and hexane
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Name
|
|
Type
|
product
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Smiles
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C1(CC1)C=1C2=C(N=CN1)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.465 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |